

Technical Guide: 1,4-Dimethoxy-2-nitrobenzene

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Compound of Interest

Compound Name: 1,4-Dimethoxy-2-nitrobenzene

CAS No.: 89-39-4

Cat. No.: B146714

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Thermodynamic Profile, Synthesis Protocols, and Application in Drug Development

Executive Summary

1,4-Dimethoxy-2-nitrobenzene (CAS: 89-39-4) is a critical intermediate in the synthesis of redox-active pharmaceuticals and aniline-based dye precursors. While its theoretical atmospheric boiling point is calculated at approximately 328°C, experimental isolation must occur under reduced pressure (169°C at 13 mmHg) to avoid catastrophic thermal decomposition.

This guide addresses the discrepancy between theoretical and operational thermodynamic values, providing a validated workflow for the synthesis, purification, and safe handling of this energetic nitro-aromatic compound.

Physicochemical Characterization

The following data aggregates experimental values from industrial certificates of analysis (CoA) and thermodynamic modeling.

Table 1: Core Physical Properties

Property	Experimental Value	Theoretical/Predicted	Context
Boiling Point (BP)	169 °C @ 13 mmHg	~328 °C @ 760 mmHg	Do not distill at atm.[1] pressure.
Melting Point (MP)	70.0 – 73.0 °C	N/A	Solidifies as yellow/orange needles.[2]
Density	1.166 g/cm ³	~1.25 g/cm ³	@ 20°C
Flash Point	156.7 °C	N/A	Closed Cup
Solubility	Ethanol, Benzene, CHCl ₃	Water (Insoluble)	Recrystallize from Ethanol.

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Critical Insight: The proximity of the Flash Point (156.7°C) to the Vacuum Boiling Point (~169°C) necessitates an inert atmosphere (N₂ or Ar) during distillation to prevent vapor ignition.

Thermodynamic Behavior & Thermal Stability

Understanding the boiling point of **1,4-dimethoxy-2-nitrobenzene** requires analyzing its thermal stability limits. Nitro-substituted ethers are prone to oxidative demethylation and C-NO₂ bond homolysis at elevated temperatures.

The "Boiling Point" Trap

Attempting to reach the atmospheric boiling point (328°C) will trigger decomposition before the liquid phase transition occurs. The decomposition is exothermic and can lead to thermal runaway.

Diagram 1: Phase Transition vs. Decomposition Logic

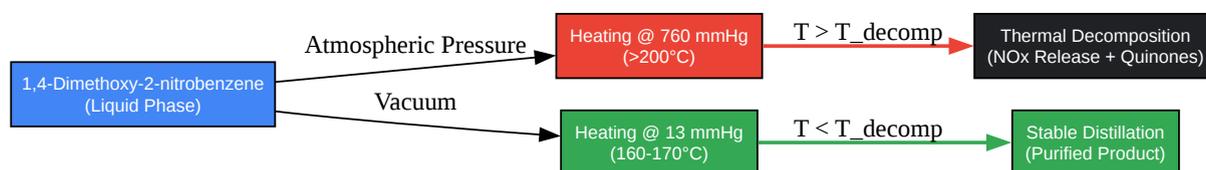


Figure 1: Thermal Stability Logic - Vacuum vs. Atmospheric Distillation

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Synthesis & Purification Protocol

Objective: Selective nitration of 1,4-dimethoxybenzene (Hydroquinone dimethyl ether) while suppressing dinitration and quinone formation.

Reagents

- Substrate: 1,4-Dimethoxybenzene (1.0 eq)
- Nitrating Agent: HNO₃ (65-70%) / Acetic Acid solvent system OR HNO₃/H₂SO₄ (Mixed Acid).
- Quenching: Crushed Ice.

Step-by-Step Methodology

- Preparation (0°C): Dissolve 1,4-dimethoxybenzene in glacial acetic acid. Cool the solution to <5°C using an ice/salt bath.
- Nitration (Exothermic Control):
 - Slowly add HNO₃ dropwise.
 - CRITICAL: Maintain internal temperature below 20°C. Higher temperatures promote the formation of 2,5-dimethoxy-1,4-benzoquinone (via oxidative demethylation) or dinitro-species.
- Reaction Monitoring: Stir for 1–2 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 8:2).

- Quenching: Pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a yellow solid.
- Purification Strategy:
 - Primary: Filtration and washing with cold water to remove acid traces.
 - Secondary (High Purity): Recrystallization from Ethanol (95%).
 - Tertiary (If oil forms): Vacuum distillation at 13 mmHg / 169°C.

Diagram 2: Synthesis and Purification Workflow

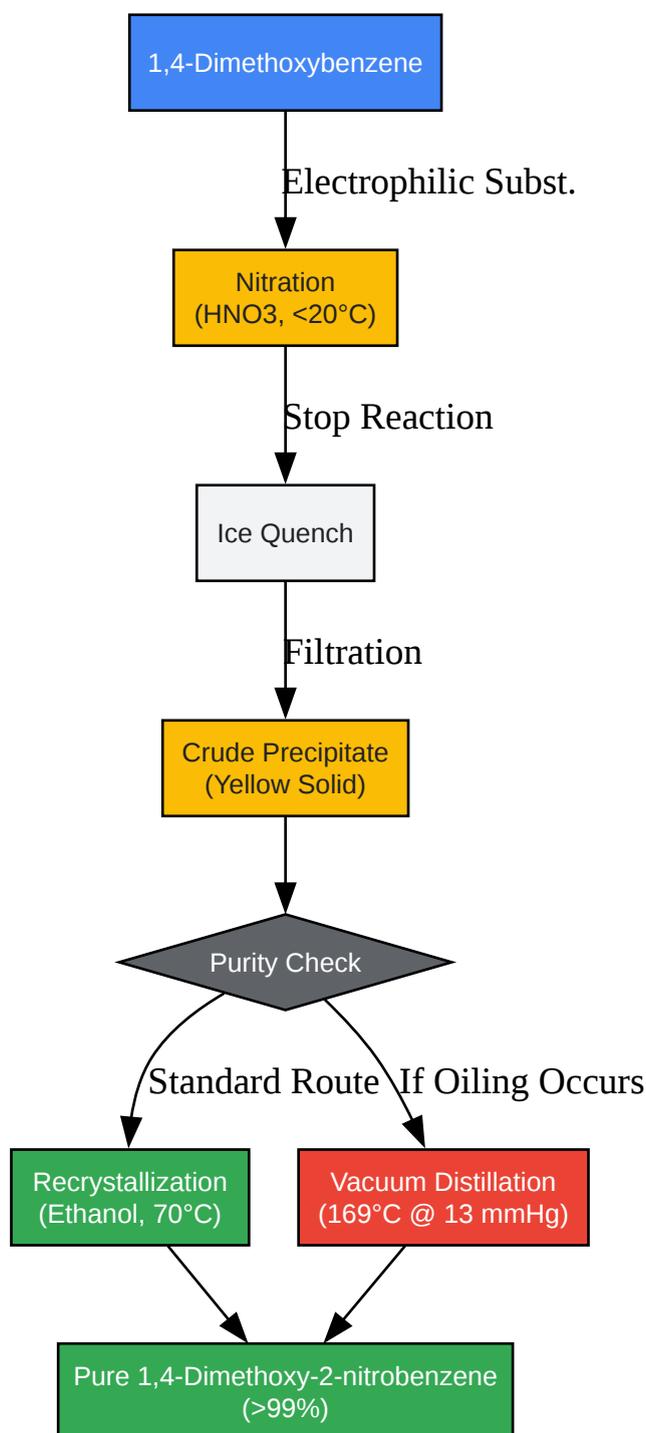


Figure 2: Synthesis and Purification Decision Tree

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Application in Drug Development

The boiling point and stability data are most relevant when using this compound as a scaffold for 2,5-dimethoxyaniline derivatives.

Key Synthetic Utility[3]

- Redox-Active Scaffolds: The reduction of the nitro group (using Fe/HCl or H₂/Pd-C) yields 2,5-dimethoxyaniline. This aniline is a precursor to quinones used in bio-mimetic electron transport studies.
- Pharmacophore Construction:
 - Benzimidazolequinones: Used in the synthesis of bio-reductive alkylating agents (anti-tumor).
 - Midodrine Analogs: While Midodrine is typically synthesized via chloracetylation, the nitro-derivative allows for variations on the aromatic ring for structure-activity relationship (SAR) studies.

Storage & Handling[4][5]

- Storage: Store below 30°C. Keep container tightly closed in a dry and well-ventilated place.
- Incompatibility: Strong bases, strong oxidizing agents, and reducing agents (risk of exothermic reaction).

References

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